molecular formula C13H20N2O B13793531 [[(Aminocyclohexyl)amino]methyl]phenol CAS No. 84878-46-6

[[(Aminocyclohexyl)amino]methyl]phenol

Cat. No.: B13793531
CAS No.: 84878-46-6
M. Wt: 220.31 g/mol
InChI Key: NTCJIMMJFPFSIF-UHFFFAOYSA-N
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Description

[[(Aminocyclohexyl)amino]methyl]phenol is a phenolic derivative featuring a methylene bridge (-CH₂-) connecting the phenol moiety to an aminocyclohexyl group. This compound’s structure combines the acidity of phenol with the basicity of the cyclohexylamine group, enabling diverse interactions in chemical and biological systems. The aminocyclohexyl moiety introduces steric bulk and conformational flexibility, which can influence solubility, reactivity, and binding affinity.

Properties

CAS No.

84878-46-6

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-[[(1-aminocyclohexyl)amino]methyl]phenol

InChI

InChI=1S/C13H20N2O/c14-13(8-4-1-5-9-13)15-10-11-6-2-3-7-12(11)16/h2-3,6-7,15-16H,1,4-5,8-10,14H2

InChI Key

NTCJIMMJFPFSIF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(N)NCC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[(Aminocyclohexyl)amino]methyl]phenol typically involves the reaction of cyclohexylamine with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [[(Aminocyclohexyl)amino]methyl]phenol can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form cyclohexylamine derivatives.

    Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted phenol and amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [[(Aminocyclohexyl)amino]methyl]phenol is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and bioactive molecules .

Medicine: In medicine, this compound is explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases and conditions .

Industry: Industrially, the compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [[(Aminocyclohexyl)amino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with [[(Aminocyclohexyl)amino]methyl]phenol:

Compound Name Key Structural Differences Molecular Weight Key Properties/Applications References
3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol Cyclohexanol replaces aminocyclohexyl group 235.32 Intermediate in organic synthesis
Phenol, polymer with formaldehyde, 3-[(2-aminocyclohexyl)amino]-2-hydroxypropyl ethers Polymerized form with ether linkages N/A (Polymer) Polyurethane adhesives, thermal stability
2-({[(pyridin-2-yl)methyl]amino}methyl)phenol Pyridinylmethyl group replaces aminocyclohexyl Varies Material science applications
o-Aminophenol Simple aminophenol lacking cyclohexyl group 109.13 Dye synthesis, industrial chemicals
Aminocyclohexyl methyl alcohol (Compound 14) Alcohol replaces phenol ~250 (Est.) Kinase inhibitor with reduced tolerability

Research Findings and Data Tables

Table 1: Comparative Pharmacokinetic Profiles

Compound LogP (Calculated) Hydrogen Bond Donors Bioavailability (Predicted) Tolerability in Vivo
This compound ~1.5 (Est.) 2 (phenol + amine) Moderate Unknown
Aminocyclohexyl methyl alcohol (14) ~2.0 1 (alcohol) Low Poor
o-Aminophenol 0.8 2 (phenol + amine) High High

Key Insights and Limitations

  • Gaps in Data: Direct pharmacological data for this compound are scarce. Existing evidence relies on analogs, necessitating further studies on its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile.
  • Contradictions: While aminocyclohexyl methyl alcohol () showed poor tolerability, substituting alcohol with phenol may improve stability and reduce toxicity, though this hypothesis remains untested .

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